尿石素 M5

描述

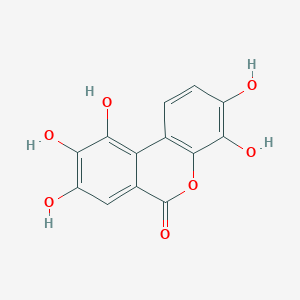

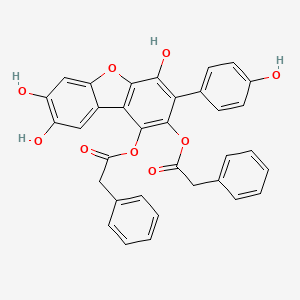

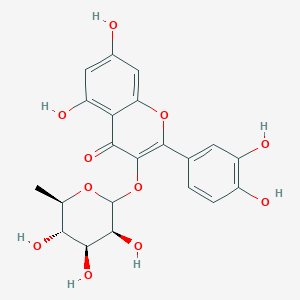

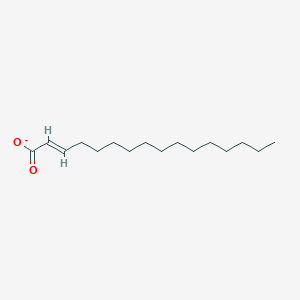

3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one is a natural product found in Terminalia, Punica granatum, and other organisms with data available.

科学研究应用

抗病毒应用

尿石素 M5 被发现是一种有效的流感病毒抑制剂。 研究表明它靶向神经氨酸酶 (NA),这是一种对病毒复制周期至关重要的酶 。 该化合物是从橄榄属植物的叶片中分离出来的,在体外和体内研究中均显示出令人鼓舞的结果。 据报道,它通过抑制病毒 NA 活性来抑制流感病毒活性,这使其成为抗病毒治疗的宝贵资产,尤其是考虑到其对奥司他韦耐药菌株的有效性 。

皮肤病学应用

虽然针对this compound 的具体研究有限,但其近亲尿石素 A 已被研究其皮肤病学益处。 由于结构相似性,this compound 可能会具有类似的特性。 已发现尿石素 A 可以减缓皮肤内在衰老并防止 UVB 介导的光损伤 。 这表明this compound 在旨在抗衰老和防晒的护肤产品中具有潜在应用。

胃肠健康

包括this compound 在内的尿石素是鞣花单宁的肠道微生物代谢物 。 这些化合物是在食用富含鞣花单宁的食物(如石榴、浆果和坚果)后在人体肠道中产生的。 它们与各种胃肠道健康益处有关,包括抗炎特性和潜在的抗结肠癌保护作用。

作用机制

Urolithin M5, also known as 3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one, is a metabolite derived from the gut microbial action on ellagitannins and ellagic acid-rich foods . This compound has been found to have significant biological activities, particularly in the context of antiviral activity .

Target of Action

Urolithin M5 primarily targets the neuraminidase (NA) enzyme . NA is a key enzyme in the life cycle of influenza viruses, facilitating the release of progeny viruses from infected cells . By inhibiting this enzyme, Urolithin M5 can suppress the viral NA activity, thereby inhibiting the replication of the influenza virus .

Mode of Action

Urolithin M5 interacts with its target, the neuraminidase enzyme, by binding to it and inhibiting its activity . This inhibition prevents the release of progeny viruses from infected cells, thereby suppressing the spread of the influenza virus within the host .

Biochemical Pathways

The primary biochemical pathway affected by Urolithin M5 is the life cycle of the influenza virus. By inhibiting the neuraminidase enzyme, Urolithin M5 disrupts the viral replication process . This leads to a decrease in the spread of the virus within the host, thereby reducing the severity of the infection .

Pharmacokinetics

It is known that urolithin m5 is a metabolite produced by the gut microbiota from dietary ellagitannins and ellagic acid . It is suggested that the bioavailability of Urolithin M5 may be influenced by factors such as the composition of the gut microbiota and the dietary intake of ellagitannins and ellagic acid .

Result of Action

The primary result of Urolithin M5’s action is the inhibition of influenza virus replication. In vitro and in vivo studies have shown that Urolithin M5 can inhibit the activity of the influenza virus, increase the survival rate, and improve pulmonary edema in pr8-infected mouse models .

Action Environment

The action of Urolithin M5 is influenced by various environmental factors. The composition of the gut microbiota, which plays a crucial role in the production of Urolithin M5, can be influenced by factors such as diet, age, and health status . Additionally, the dietary intake of ellagitannins and ellagic acid, the precursors of Urolithin M5, can also influence the production and bioavailability of this compound .

生化分析

Biochemical Properties

3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of phosphodiesterase enzymes, which are involved in the regulation of intracellular levels of cyclic nucleotides . This inhibition can lead to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important secondary messengers in cellular signaling pathways. Additionally, 3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one interacts with reactive oxygen species (ROS), thereby exhibiting antioxidant properties .

Cellular Effects

3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one influences various cellular processes. It has been observed to modulate cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . These pathways are critical for cell proliferation, differentiation, and apoptosis. Furthermore, 3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one affects gene expression by regulating transcription factors and epigenetic modifications . It also impacts cellular metabolism by influencing the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of 3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one involves several binding interactions with biomolecules. It binds to the active sites of phosphodiesterase enzymes, leading to their inhibition . This binding is facilitated by hydrogen bonding and hydrophobic interactions. Additionally, 3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one can activate or inhibit various transcription factors, resulting in changes in gene expression . It also modulates the activity of enzymes involved in oxidative stress responses, thereby exerting its antioxidant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one have been studied over different time periods. The compound exhibits stability under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that 3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one can have sustained effects on cellular function, including prolonged activation of signaling pathways and persistent changes in gene expression . These effects are dependent on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of 3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antioxidant and anti-inflammatory activities . At high doses, it can cause toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and any further increase in dosage leads to adverse effects .

Metabolic Pathways

3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one is involved in several metabolic pathways. It is metabolized by phase I and phase II enzymes, including cytochrome P450 enzymes and conjugating enzymes . These metabolic processes result in the formation of various metabolites, which can have different biological activities . The compound also affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, 3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, which facilitate its uptake and distribution . The compound can accumulate in specific tissues, depending on its affinity for certain transporters and binding proteins . This localization can influence its biological activity and effectiveness .

Subcellular Localization

The subcellular localization of 3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the compound can localize to the mitochondria, where it exerts its antioxidant effects by interacting with mitochondrial enzymes and proteins . This subcellular localization is essential for the compound’s role in cellular processes and its overall biological activity .

属性

IUPAC Name |

3,4,8,9,10-pentahydroxybenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O7/c14-6-2-1-4-8-5(3-7(15)9(16)11(8)18)13(19)20-12(4)10(6)17/h1-3,14-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELMDXUEWHBWPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C3=C(C(=C(C=C3C(=O)O2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Urolithin M5 exert its antiviral effects against influenza?

A: Research indicates that Urolithin M5 demonstrates antiviral activity by directly inhibiting the enzymatic activity of influenza neuraminidase (NA) []. NA is a crucial enzyme for the influenza virus, facilitating the release of newly formed viral particles from infected cells and aiding in viral spread within the host. By suppressing NA activity, Urolithin M5 can potentially hinder the virus's ability to replicate and infect new cells.

Q2: Beyond its antiviral properties, what other biological activities have been attributed to Urolithin M5?

A: Studies have identified Urolithin M5 as a bioactive compound with potential benefits for brain health. Computational investigations, specifically molecular docking studies, have suggested that Urolithin M5 exhibits interactions with the enzyme acetylcholinesterase (AChE) []. AChE is a key enzyme involved in the breakdown of the neurotransmitter acetylcholine, which plays a vital role in cognitive functions such as memory and learning. This interaction with AChE highlights Urolithin M5 as a potential candidate for further research in the context of neuroprotective therapies.

Q3: What is the source of Urolithin M5, and are there any traditional medicinal uses associated with its plant sources?

A: Urolithin M5 has been isolated from the leaves of Canarium album (Lour.) DC., also known as Ganlanye (GLY) []. Interestingly, GLY has a history of use in traditional Chinese medicine, particularly for addressing ailments categorized as "warm diseases." This traditional application aligns with the recent findings highlighting Urolithin M5's antiviral properties against influenza, supporting the historical use of GLY in managing similar conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

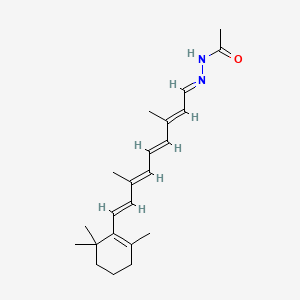

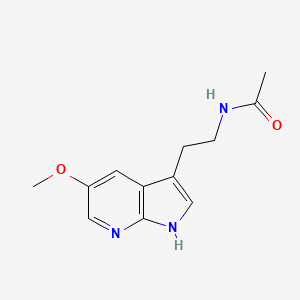

![N-(4-{[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B1258316.png)